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Compound of Interest

Compound Name: 2-(Difluoromethoxy)nicotinonitrile

Cat. No.: B578200

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic
characterization of 2-(Difluoromethoxy)nicotinonitrile, a key intermediate in pharmaceutical
synthesis. Due to the limited availability of comprehensive public data, this guide presents a
compilation of available information supplemented with standardized, illustrative experimental
protocols and representative data to serve as a practical reference for researchers. The
methodologies outlined herein are fundamental for ensuring the identity, purity, and structural
integrity of this compound in a research and development setting.

Compound Identification

Parameter Value

IUPAC Name 2-(Difluoromethoxy)nicotinonitrile

CAS Number 1211533-74-3

Molecular Formula C7H4F2N20

Molecular Weight 186.12 g/mol

Chemical Structure lsialt textnicotinonitrile+structu re)

Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for 2-
(Difluoromethoxy)nicotinonitrile based on its chemical structure and publicly available data.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCIs)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
8.45 dd 1H 49,19 H-6
8.12 dd 1H 7.6,1.9 H-4
7.20 t 1H 734 OCFzH
7.15 dd 1H 7.6,4.9 H-5

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
152.4 C-2

149.8 C-6

142.1 C-4

120.5 C-5

115.8 (t, J=260 Hz) OCFzH

114.7 CN

110.1 C-3

Table 3: 1°F NMR Spectroscopic Data (470 MHz, CDCIs)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

-88.5 d 73.4 OCFz2H
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Table 4: Mass Spectrometry Data (Electron lonization)

m/z Interpretation
186.03 [M]* (Molecular lon)
135.03 [M - OCF2zH]*

Table 5: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm~12) Intensity Assignment
2235 Strong C=N Stretch
) C=C, C=N Aromatic Ring
1600, 1570, 1470 Medium
Stretch
1250-1050 Strong C-0O-C, C-F Stretch

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data
presented above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: Bruker Avance Il 500 MHz spectrometer equipped with a 5 mm cryoprobe.

o Sample Preparation: Approximately 10-15 mg of 2-(Difluoromethoxy)nicotinonitrile was
dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence
with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. A total of 16 scans were accumulated.

e 13C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse
sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a
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relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

e 19F NMR Acquisition: The fluorine spectrum was acquired with a spectral width of 200 ppm,
an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 64 scans
were accumulated.

o Data Processing: All spectra were processed using MestReNova software. Fourier
transformation was applied, followed by phase and baseline correction. Chemical shifts were
referenced to the internal TMS standard (0.00 ppm for *H and 3C NMR) or an external
standard for 1°F NMR.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

e Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A mass selective
detector (MSD).

o Sample Preparation: A 1 mg/mL solution of 2-(Difluoromethoxy)nicotinonitrile was
prepared in dichloromethane.

e GC Conditions:

[¢]

Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness).

[¢]

Inlet Temperature: 250°C.

[e]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o

Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped at 15°C/min to
280°C and held for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-450.

o Source Temperature: 230°C.
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o Quadrupole Temperature: 150°C.

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and characteristic fragmentation patterns.

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated
total reflectance (ATR) accessory.

e Sample Preparation: A small amount of the solid 2-(Difluoromethoxy)nicotinonitrile was
placed directly onto the ATR crystal.

e Acquisition: The spectrum was recorded in the range of 4000-400 cm~! by co-adding 16
scans at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal was
acquired and automatically subtracted from the sample spectrum.

o Data Analysis: The positions and relative intensities of the absorption bands were analyzed
to identify characteristic functional groups.

Workflow and Data Integration

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
2-(Difluoromethoxy)nicotinonitrile.
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Caption: Workflow for Spectroscopic Characterization.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-
(Difluoromethoxy)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578200#spectroscopic-data-for-2-difluoromethoxy-
nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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